A common synthesis route for Flurbiprofen involves a multi-step process starting with 2-Fluoro-4-phenylbenzaldehyde. The aldehyde undergoes a Wittig reaction with (methoxymethylene)triphenylphosphine, followed by hydrolysis to yield 2-(2-Fluoro-4-biphenylyl)propionic acid. This acid is then coupled with glycine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product, N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine (Flurbiprofen). []
Flurbiprofen possesses a chiral center at the 2-position of the propionic acid moiety, resulting in two enantiomeric forms: (R)-Flurbiprofen and (S)-Flurbiprofen. The (S)-enantiomer is the more pharmacologically active form. X-ray crystallography studies of Flurbiprofen complexed with β-cyclodextrin have confirmed the absolute configuration of (+) Flurbiprofen as the S-configuration. []
Flurbiprofen exerts its primary pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain signaling. Flurbiprofen's ability to inhibit COX enzymes is attributed to its structural similarity to the natural substrate, arachidonic acid. By blocking the active site of COX enzymes, Flurbiprofen prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. []
Flurbiprofen is a white to off-white crystalline powder. It is practically insoluble in water but soluble in organic solvents like ethanol and methanol. The melting point of Flurbiprofen is reported to be around 114-116°C. It is a weak acid with a pKa of 4.2. Flurbiprofen exhibits fluorescence, which is enhanced in an acetonitrile-rich environment. This property has been utilized to develop sensitive analytical methods for detecting Flurbiprofen and its derivatives. [, ]
Flurbiprofen's ability to inhibit specific enzymes has made it a valuable tool for studying enzymatic pathways and developing new therapeutic agents. For instance, Flurbiprofen derivatives have been investigated for their potential as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme implicated in cancer development. []
The chirality of Flurbiprofen has led to its use in stereochemical investigations, particularly in developing methods for synthesizing enantiomerically pure compounds. Researchers have used Flurbiprofen as a model compound to study the "Self-Regeneration of Stereocenters" (SRS) principle, a synthetic strategy for modifying stereogenic centers without racemization. []
The fluorescent properties of Flurbiprofen have found application in developing sensitive analytical methods for detecting biothiols, such as cysteine and glutathione. Researchers have used Flurbiprofen derivatives, like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), as derivatization reagents for HPLC-fluorescence detection of biothiols. []
Flurbiprofen's ability to form complexes with β-cyclodextrin has been exploited for crystallographic studies, providing valuable insights into its three-dimensional structure and interactions with other molecules. These studies have helped determine the absolute configuration of Flurbiprofen enantiomers and understand the molecular basis of its pharmacological activity. [, ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1